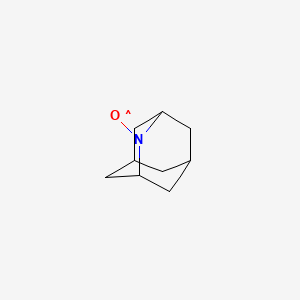

2-Azaadamantane-N-oxyl

Description

Properties

InChI |

InChI=1S/C9H14NO/c11-10-8-2-6-1-7(4-8)5-9(10)3-6/h6-9H,1-5H2 | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BCJCJALHNXSXKE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2CC3CC1CC(C2)N3[O] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80655315 | |

| Record name | (2-Azatricyclo[3.3.1.1~3,7~]decan-2-yl)oxidanyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80655315 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

152.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

57625-08-8 | |

| Record name | (2-Azatricyclo[3.3.1.1~3,7~]decan-2-yl)oxidanyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80655315 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Azaadamantane-N-oxyl | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

2-Azaadamantane-N-oxyl fundamental properties

An In-Depth Technical Guide to 2-Azaadamantane-N-oxyl (AZADO): Core Properties and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

The oxidation of alcohols to carbonyl compounds represents a cornerstone transformation in organic synthesis. For decades, 2,2,6,6-tetramethylpiperidine-1-oxyl (TEMPO) has been a benchmark catalyst for this purpose. However, its efficacy is notably diminished with sterically hindered substrates. This guide delves into the fundamental properties and applications of 2-Azaadamantane-N-oxyl (AZADO), a stable nitroxyl radical that has emerged as a superior catalyst for a broad range of alcohol oxidations. We will explore its unique structural advantages, mechanism of action, and field-proven experimental protocols, providing researchers with a comprehensive understanding of its capabilities.

Introduction: Overcoming the Limitations of TEMPO

The development of efficient and selective oxidation methods is a central theme in synthetic chemistry.[1][2] While TEMPO is effective for the selective oxidation of primary alcohols, its catalytic activity is hampered by steric hindrance.[3][4] The four methyl groups surrounding the nitroxyl radical in TEMPO impede the approach of bulky secondary alcohols, leading to poor reactivity.[4][5]

To address this limitation, 2-Azaadamantane-N-oxyl (AZADO) was developed.[1][2] AZADO is a structurally less hindered, stable nitroxyl radical that exhibits extraordinarily high catalytic activity.[5][6] Its rigid, cage-like adamantane skeleton provides stability, while the reduced steric bulk around the N-O radical center allows for the efficient oxidation of a wider range of substrates, including previously challenging sterically hindered secondary alcohols.[3][7] This guide synthesizes the critical technical details of AZADO, from its core properties to its practical application in complex synthetic workflows.

Core Physicochemical and Structural Properties

AZADO's unique structure is directly responsible for its enhanced catalytic proficiency. Unlike the more sterically congested TEMPO, the azaadamantane framework provides a more open reaction center.[7]

| Property | Value | Source |

| Chemical Name | 2-Azaadamantane-N-oxyl | |

| Synonym(s) | AZADO | [6][8] |

| CAS Number | 57625-08-8 | [9] |

| Molecular Formula | C₉H₁₄NO | [9] |

| Molecular Weight | 152.21 g/mol | [9] |

| Appearance | Powder | |

| Melting Point | 182-189 °C (decomposes) | |

| Storage Temperature | 2-8°C |

The Catalytic Principle: Mechanism of Action

The catalytic activity of AZADO, like other nitroxyl radicals, hinges on its ability to cycle between three oxidation states: the nitroxyl radical, the oxoammonium ion, and the hydroxylamine. The oxoammonium ion is the active oxidant in the alcohol oxidation cycle.[1][2][5]

The generally accepted mechanism proceeds as follows:

-

Oxidation of AZADO: The nitroxyl radical is first oxidized by a stoichiometric co-oxidant (e.g., NaOCl, PhI(OAc)₂) to the highly electrophilic N-oxoammonium ion.[10]

-

Alcohol Oxidation: The alcohol substrate attacks the oxoammonium ion. This is followed by a base-assisted deprotonation and subsequent hydride transfer from the alcohol's α-carbon to the oxoammonium species.

-

Product Formation & Catalyst Regeneration: This step yields the desired carbonyl compound (aldehyde or ketone) and the corresponding hydroxylamine.

-

Re-oxidation to Nitroxyl Radical: The hydroxylamine is then oxidized back to the nitroxyl radical by the co-oxidant, completing the catalytic cycle and allowing the catalyst to turn over.

The superior performance of AZADO stems from kinetic factors; the reduced steric hindrance around the reaction center facilitates the interaction with bulky alcohol substrates, leading to significantly higher reaction rates compared to TEMPO.[4]

Caption: General catalytic cycle for AZADO-mediated alcohol oxidation.

Key Applications in Organic Synthesis

AZADO's primary application is the catalytic oxidation of alcohols, where it demonstrates broad substrate scope and high efficiency.[7][11]

Oxidation of Sterically Hindered Secondary Alcohols

This is where AZADO truly excels over TEMPO. Bulky secondary alcohols that are poor substrates for TEMPO-based systems are efficiently converted to their corresponding ketones in excellent yields using AZADO.[3][7] For example, 1-Me-AZADO, a closely related derivative, provides high productivity in the oxidation of various secondary alcohols where TEMPO results in low productivity.[4]

Table 2: Comparative Catalytic Efficiency (AZADO vs. TEMPO)

| Substrate (Secondary Alcohol) | Catalyst (1 mol%) | Co-Oxidant | Yield (%) | Source |

| l-Menthol | TEMPO | PhI(OAc)₂ | Low | [4] |

| l-Menthol | 1-Me-AZADO | PhI(OAc)₂ | 98% | [4] |

| 1-Adamantanol | TEMPO | PhI(OAc)₂ | 24% | [5] |

| 1-Adamantanol | AZADO | PhI(OAc)₂ | 98% | [5] |

Oxidation of Primary Alcohols

AZADO is also a highly effective catalyst for the oxidation of primary alcohols. Depending on the reaction conditions and the co-oxidant used, the reaction can be stopped selectively at the aldehyde stage or proceed to the carboxylic acid.[5][12]

-

To Aldehydes: Using co-catalysts like tert-butyl nitrite with aerobic oxidation provides the corresponding aldehydes selectively.[6][12]

-

To Carboxylic Acids: A one-pot oxidation of primary alcohols to carboxylic acids can be achieved using a system like 1-Me-AZADO⁺X⁻ with sodium chlorite (NaClO₂).[5][6]

Other Chemoselective Oxidations

The utility of AZADO extends beyond simple alcohol oxidations:

-

Oxidative Cleavage of Vicinal Diols: In the presence of a co-oxidant like PhI(OAc)₂, AZADO catalyzes the smooth oxidative cleavage of 1,2-diols to one-carbon-shorter carboxylic acids.[6]

-

Oxidation of α-Hydroxy Acids: AZADO enables the chemoselective oxidation of α-hydroxy acids to α-keto acids, which are valuable synthetic intermediates.[6][7]

Field-Proven Experimental Protocols

The trustworthiness of a catalyst is demonstrated through robust and reproducible experimental protocols. Below are detailed methodologies for common AZADO-catalyzed transformations.

Protocol 1: Oxidation of a Hindered Secondary Alcohol with PhI(OAc)₂

This protocol is adapted from literature procedures and is highly effective for substrates where TEMPO fails.[4] It demonstrates the power of AZADO under Margarita's conditions.

Caption: Workflow for AZADO-catalyzed oxidation using PhI(OAc)₂.

Step-by-Step Methodology:

-

Reaction Setup: To a solution of the secondary alcohol (e.g., l-menthol, 1.0 mmol) in dichloromethane (CH₂Cl₂, 1.5 mL), add 2-Azaadamantane-N-oxyl (AZADO) (2.5 mg, 0.015 mmol, 1.5 mol%).

-

Addition of Co-oxidant: Add (diacetoxy)iodobenzene (PhI(OAc)₂) (720 mg, 2.24 mmol) in one portion.

-

Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC). The reaction is typically complete within 40 minutes to a few hours.[4]

-

Workup: Upon completion, dilute the mixture with diethyl ether (Et₂O) and quench by adding saturated aqueous sodium bicarbonate (NaHCO₃) followed by saturated aqueous sodium thiosulfate (Na₂S₂O₃).

-

Extraction: Separate the layers and extract the aqueous layer with Et₂O.

-

Isolation: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by silica gel column chromatography to afford the pure ketone.

Protocol 2: Aerobic Oxidation of a Primary Alcohol

This protocol highlights a "green" approach, using air (oxygen) as the terminal oxidant, which is environmentally benign.

Caption: Workflow for AZADO-catalyzed aerobic alcohol oxidation.

Step-by-Step Methodology:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, combine the primary alcohol (1.0 mmol), AZADO (1.5 mg, 0.01 mmol, 1 mol%), and sodium nitrite (NaNO₂) (6.9 mg, 0.1 mmol, 10 mol%).

-

Solvent Addition: Add acetic acid (AcOH) as the solvent.

-

Atmosphere: Fit the flask with a balloon filled with air.

-

Reaction: Stir the mixture vigorously at room temperature. The open-air atmosphere ensures a sufficient supply of oxygen.

-

Monitoring and Workup: Monitor the reaction by TLC. Upon completion, dilute the mixture with water and extract with diethyl ether.

-

Washing: Carefully wash the combined organic layers with saturated aqueous NaHCO₃ to neutralize the acetic acid, followed by a wash with brine.

-

Isolation: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate to yield the crude aldehyde, which can be further purified if necessary.

Safety and Handling

Proper handling of AZADO is crucial for laboratory safety.

-

Hazard Classification: AZADO is classified as harmful if swallowed (Acute Toxicity 4, Oral).[9]

-

GHS Pictogram: GHS07 (Exclamation Mark).

-

Signal Word: Warning.

-

Precautionary Statements: Wear protective gloves, eye protection, and a dust mask. Avoid breathing dust. Wash hands thoroughly after handling.

-

Storage: Store in a cool, dry place at 2-8°C, away from heat and sources of ignition.[13]

Conclusion

2-Azaadamantane-N-oxyl (AZADO) represents a significant advancement in the field of catalytic oxidation. Its structurally engineered design successfully overcomes the steric limitations of TEMPO, establishing it as a highly efficient and versatile catalyst for the oxidation of a wide array of alcohols. Its ability to oxidize bulky secondary alcohols and participate in various chemoselective transformations makes it an indispensable tool for synthetic chemists in academic and industrial research. The continued development of AZADO-based catalytic systems promises further innovations in creating more sustainable and powerful synthetic methodologies.

References

-

Shibuya, M., Tomizawa, M., Suzuki, I., & Iwabuchi, Y. (2006). 2-Azaadamantane N-Oxyl (AZADO) and 1-Me-AZADO: Highly Efficient Organocatalysts for Oxidation of Alcohols. Journal of the American Chemical Society, 128(26), 8412–8413. [Link]

-

Organic Chemistry Portal. (n.d.). 2-Azaadamantane N-Oxyl, AZADO. Organic Chemistry Portal. Retrieved from [Link]

-

Organic Chemistry Portal. (2006). 2-Azaadamantane N-Oxyl (AZADO) and 1-Me-AZADO: Highly Efficient Organocatalysts for Oxidation of Alcohols. Organic Chemistry Portal. Retrieved from [Link]

-

Ma, N., et al. (2018). CuCl/TMEDA/nor-AZADO-catalyzed aerobic oxidative acylation of amides with alcohols to produce imides. Chemical Science, 9(22), 5036-5042. [Link]

-

Iwabuchi, Y., et al. (2011). Discovery and Exploitation of AZADO: The Highly Active Catalyst for Alcohol Oxidation. Journal of Synthetic Organic Chemistry, Japan, 69(11), 1235-1247. [Link]

-

Hosokawa, Y., et al. (2023). Comprehensive Structural and Electronic Properties of 2-Azaadamantane N-Oxyl Derivatives Correlated with Their Catalytic Ability. ACS Omega. [Link]

-

Hosokawa, Y., et al. (2023). Comprehensive Structural and Electronic Properties of 2-Azaadamantane N-Oxyl Derivatives Correlated with Their Catalytic Ability. National Institutes of Health. [Link]

-

National Center for Biotechnology Information. (n.d.). 2-Azaadamantane-N-oxyl. PubChem Compound Database. Retrieved from [Link]

-

Arysta LifeScience. (2019). Material Safety Data Sheet. Retrieved from [Link]

-

Shibuya, M., et al. (2016). Recent Progress in the Application of Nitroxyl Radical Catalysts to the Synthesis of Natural Products. The Chemical Record, 16(5), 2335-2351. [Link]

-

Organic Chemistry Portal. (n.d.). Aldehyde synthesis by oxidation of alcohols. Organic Chemistry Portal. Retrieved from [Link]

-

Sigma-Aldrich. (n.d.). 2-Azaadamantane-N-oxyl, 96%. Scientific Laboratory Supplies. Retrieved from [Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. Comprehensive Structural and Electronic Properties of 2-Azaadamantane N-Oxyl Derivatives Correlated with Their Catalytic Ability - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 2-Azaadamantane N-Oxyl (AZADO) and 1-Me-AZADO: Highly Efficient Organocatalysts for Oxidation of Alcohols [organic-chemistry.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Discovery and Exploitation of AZADO: The Highly Active Catalyst for Alcohol Oxidation [jstage.jst.go.jp]

- 6. 2-Azaadamantane N-Oxyl, AZADO [organic-chemistry.org]

- 7. 2-Azaadamantane-N-oxyl | 57625-08-8 | Benchchem [benchchem.com]

- 8. medchemexpress.com [medchemexpress.com]

- 9. 2-Azaadamantane-N-oxyl | C9H14NO | CID 42643072 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. scientificlabs.com [scientificlabs.com]

- 12. Aldehyde synthesis by oxidation of alcohols and rearrangements [organic-chemistry.org]

- 13. mz.uplcorp.com [mz.uplcorp.com]

The Advent of AZADO: A Paradigm Shift in Nitroxyl Radical-Catalyzed Alcohol Oxidation

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract

The oxidation of alcohols to carbonyl compounds represents a cornerstone transformation in organic synthesis, pivotal to the construction of complex molecules, including pharmaceuticals. For decades, 2,2,6,6-tetramethylpiperidine-1-oxyl (TEMPO) has been a stalwart catalyst for these reactions. However, its efficacy is hampered by steric hindrance, rendering it inefficient for the oxidation of bulky secondary alcohols. This guide provides an in-depth exploration of 2-azaadamantane N-oxyl (AZADO), a structurally refined nitroxyl radical catalyst that has emerged as a superior alternative to TEMPO. We will traverse the history of its discovery, delve into its mechanistic intricacies, and provide detailed protocols for its application, particularly within the context of drug development. This document is intended to be a comprehensive resource, empowering researchers to leverage the full potential of AZADO-catalyzed oxidations.

Introduction: The Limitations of a Workhorse Catalyst and the Dawn of a New Era

The selective oxidation of alcohols is a fundamental process in the synthesis of pharmaceuticals and other fine chemicals.[1][2] Nitroxyl radical-catalyzed oxidations, particularly those employing TEMPO, have gained prominence due to their mild reaction conditions and compatibility with various functional groups.[3] The catalytic cycle of TEMPO-mediated oxidation involves the in-situ generation of the corresponding oxoammonium ion, the active oxidant, which is then reduced by the alcohol substrate.

However, the four methyl groups flanking the nitroxyl moiety in TEMPO create significant steric bulk.[4] This steric shield, while contributing to the catalyst's stability, paradoxically hinders its ability to oxidize sterically encumbered secondary alcohols, a common structural motif in complex natural products and drug candidates.[3][4] This limitation often necessitates harsher reaction conditions or the use of stoichiometric, and often toxic, heavy metal oxidants, compromising the "green" credentials of the synthetic route.

Recognizing this synthetic bottleneck, the scientific community sought a "super" nitroxyl radical that could overcome the steric limitations of TEMPO. This quest led to the development of 2-azaadamantane N-oxyl (AZADO), a catalyst that has revolutionized the field of alcohol oxidation.

The Genesis of AZADO: From a Physical Chemistry Curiosity to a Synthetic Powerhouse

The story of AZADO begins not in the realm of synthetic methodology, but in the study of stable radicals. 2-Azaadamantane N-oxyl was first synthesized in 1978 by Dupeyre and Rassat, who were primarily interested in its physical properties as a stable radical.[3] For over two decades, its potential as an oxidation catalyst remained unexplored.

The pivotal moment came in the early 2000s when the research group of Yoshiharu Iwabuchi at Tohoku University revisited this unique nitroxyl radical.[3] Inspired by the need for a more versatile oxidation catalyst, they hypothesized that the less sterically hindered environment around the nitroxyl group in the rigid adamantane framework of AZADO would allow it to access and oxidize bulky alcohols that were unreactive with TEMPO.[3] Their intuition proved to be correct, and their subsequent work unveiled the extraordinary catalytic prowess of AZADO, marking a new chapter in alcohol oxidation chemistry.[3]

The Heart of the Matter: Unraveling the Mechanism of AZADO Catalysis

The remarkable efficacy of AZADO stems from its unique structural and electronic properties. The catalytic cycle, analogous to that of TEMPO, involves the oxidation of the nitroxyl radical to the corresponding oxoammonium ion, the active oxidizing species.

The key distinction lies in the steric accessibility of the N-O group. The adamantane cage of AZADO provides a rigid scaffold that minimizes steric hindrance around the reactive center, allowing for the efficient oxidation of a wide range of alcohols, including previously challenging sterically hindered secondary alcohols.[5]

Caption: The catalytic cycle of AZADO-mediated alcohol oxidation.

The process can be summarized in the following steps:

-

Activation: The AZADO nitroxyl radical is oxidized by a co-oxidant (e.g., NaOCl, PhI(OAc)₂, or aerobic oxygen with a co-catalyst) to the highly electrophilic N-oxoammonium ion.

-

Oxidation of Alcohol: The oxoammonium ion abstracts a hydride from the alcohol substrate, leading to the formation of the corresponding carbonyl compound and the reduced hydroxylamine form of the catalyst (AZADOH).

-

Catalyst Regeneration: The hydroxylamine is then re-oxidized back to the nitroxyl radical by the co-oxidant, completing the catalytic cycle.

AZADO in Practice: Experimental Protocols and Methodologies

The versatility of AZADO allows for a range of experimental setups depending on the substrate and the desired product. Below are detailed protocols for common AZADO-catalyzed oxidations.

General Considerations

-

Catalyst Loading: AZADO and its derivatives are highly efficient, with typical catalyst loadings ranging from 0.1 to 5 mol%.

-

Co-oxidants: The choice of co-oxidant is crucial and depends on the substrate's sensitivity and the desired reaction conditions. Common co-oxidants include sodium hypochlorite (NaOCl), diacetoxyiodobenzene (PhI(OAc)₂), and molecular oxygen in the presence of a co-catalyst (e.g., a copper salt).

-

Solvents: Dichloromethane (CH₂Cl₂) and acetonitrile (MeCN) are commonly used solvents. For biphasic systems with NaOCl, a phase-transfer catalyst like tetrabutylammonium bromide (TBAB) is often employed.

-

Temperature: Most AZADO-catalyzed oxidations can be performed at room temperature or 0 °C, highlighting the mildness of this catalytic system.

Protocol 1: Oxidation of a Sterically Hindered Secondary Alcohol using AZADO and PhI(OAc)₂

This protocol is particularly useful for the oxidation of sensitive or complex substrates where the use of aqueous bleach is undesirable.

Materials:

-

Sterically hindered secondary alcohol (1.0 mmol)

-

AZADO (0.01 mmol, 1 mol%)

-

Diacetoxyiodobenzene (PhI(OAc)₂) (1.2 mmol)

-

Dichloromethane (CH₂Cl₂) (5 mL)

Procedure:

-

To a solution of the secondary alcohol in CH₂Cl₂ at room temperature, add AZADO.

-

Stir the mixture for 5 minutes.

-

Add PhI(OAc)₂ in one portion.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC). The reaction is typically complete within 1-4 hours.

-

Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃).

-

Separate the organic layer, and extract the aqueous layer with CH₂Cl₂.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

Protocol 2: Aerobic Oxidation of a Primary Alcohol using 1-Me-AZADO/Copper Catalysis

This "green" protocol utilizes ambient air as the terminal oxidant, making it an environmentally benign and cost-effective method. 1-Methyl-AZADO (1-Me-AZADO) is often used in these systems due to its enhanced stability and catalytic activity.[6]

Materials:

-

Primary alcohol (1.0 mmol)

-

1-Me-AZADO (0.02 mmol, 2 mol%)

-

Copper(I) bromide (CuBr) (0.02 mmol, 2 mol%)

-

2,2'-Bipyridine (bpy) (0.02 mmol, 2 mol%)

-

4-Dimethylaminopyridine (DMAP) (0.04 mmol, 4 mol%)

-

Acetonitrile (MeCN) (5 mL)

-

Molecular sieves 3Å

Procedure:

-

To a flask containing a stir bar, add 1-Me-AZADO, CuBr, bpy, DMAP, and molecular sieves.

-

Add acetonitrile and stir the mixture at room temperature under an air atmosphere (or an oxygen balloon for faster reactions) for 10 minutes.

-

Add the primary alcohol to the reaction mixture.

-

Stir the reaction at room temperature and monitor its progress by TLC or GC.

-

Upon completion, filter the reaction mixture through a pad of Celite and wash with ethyl acetate.

-

Concentrate the filtrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

Caption: A generalized workflow for AZADO-catalyzed aerobic alcohol oxidation.

Data-Driven Comparison: AZADO vs. TEMPO

The superior performance of AZADO and its derivatives, particularly for sterically demanding substrates, is well-documented. The following table provides a comparative summary of the catalytic efficiency of AZADO, 1-Me-AZADO, and TEMPO for the oxidation of various alcohols.

| Substrate | Catalyst (mol%) | Co-oxidant | Time (h) | Yield (%) with AZADO/1-Me-AZADO | Yield (%) with TEMPO |

| 1-Adamantanol | 1-Me-AZADO (1) | PhI(OAc)₂ | 2 | 98 | <5 |

| L-Menthol | AZADO (1) | NaOCl/TBAB | 0.5 | 95 | 10 |

| Cyclohexanol | 1-Me-AZADO (0.1) | NaOCl/TBAB | 0.2 | >99 | 85 |

| Geraniol | AZADO (1) | PhI(OAc)₂ | 1 | 92 | 70 |

| Benzyl Alcohol | 1-Me-AZADO (0.1) | NaOCl/TBAB | 0.1 | >99 | >99 |

Data compiled from various literature sources. Conditions may vary.

As the data clearly indicates, for sterically hindered secondary alcohols like 1-adamantanol and L-menthol, AZADO and its derivatives exhibit vastly superior reactivity compared to TEMPO. For less hindered alcohols, both catalyst systems can be effective, although AZADO often provides faster reaction times and requires lower catalyst loadings.

Synthesis of AZADO and its Derivatives

The accessibility of AZADO and its derivatives is crucial for their widespread adoption. While the initial syntheses were lengthy, more practical and scalable routes have since been developed.

Synthesis of 2-Azaadamantane N-oxyl (AZADO)

A common synthetic route to AZADO starts from 2-adamantanone. The key steps involve a Beckmann rearrangement to form the corresponding lactam, followed by reduction and subsequent oxidation to the nitroxyl radical. A more recent and efficient method involves an intramolecular aminohydroxylation of a bicyclo[3.3.1]nonene derivative.

Synthesis of 1-Methyl-2-azaadamantane N-oxyl (1-Me-AZADO)

1-Me-AZADO can be synthesized from 1,3-adamantanediol through a multi-step sequence that includes a ring-opening to a bicyclo[3.3.1]nonane system, introduction of the methyl group and nitrogen atom, and subsequent ring closure and oxidation.[3] More streamlined syntheses have also been reported.[1]

Applications in Drug Development and Total Synthesis

The mild and highly selective nature of AZADO-catalyzed oxidations has made it an invaluable tool in the synthesis of complex natural products and pharmaceutical intermediates. Its ability to tolerate a wide range of functional groups allows for its application late in a synthetic sequence, a critical advantage in the preparation of intricate molecules.

Notable examples include the use of AZADO in the total synthesis of:

-

Salinosporamide A: A potent proteasome inhibitor with anticancer activity.

-

Irciniastatin A: A marine natural product with promising therapeutic potential.[1]

-

Cylindrocyclophanes: A class of cytotoxic natural products.[1]

In these syntheses, AZADO and its derivatives have been instrumental in the chemoselective oxidation of sensitive alcohol functionalities in the presence of other reactive groups, a task that would be challenging with many other oxidizing agents.

Conclusion and Future Outlook

The discovery and development of AZADO and its derivatives have fundamentally changed the landscape of alcohol oxidation in organic synthesis. By overcoming the steric limitations of TEMPO, AZADO has provided chemists with a powerful and versatile tool for the efficient and selective oxidation of a broad range of alcohols, including those that were previously considered challenging substrates. Its application in the synthesis of complex, biologically active molecules underscores its importance in drug discovery and development.

Future research in this area will likely focus on the development of even more active and selective catalysts, the immobilization of AZADO on solid supports for easier recovery and recycling, and the expansion of its application in flow chemistry and industrial-scale synthesis. The legacy of AZADO is a testament to the power of rational catalyst design in solving long-standing challenges in synthetic chemistry.

References

-

Iwabuchi, Y. (2013). Discovery and Exploitation of AZADO: The Highly Active Catalyst for Alcohol Oxidation. Chemical and Pharmaceutical Bulletin, 61(12), 1197-1213. [Link]

-

Shibuya, M., Tomizawa, M., Suzuki, I., & Iwabuchi, Y. (2006). 2-Azaadamantane N-Oxyl (AZADO) and 1-Me-AZADO: Highly Efficient Organocatalysts for Oxidation of Alcohols. Journal of the American Chemical Society, 128(26), 8412–8413. [Link]

-

Hayashi, M., Sasano, Y., Nagasawa, S., Shibuya, M., & Iwabuchi, Y. (2012). 9-Azanoradamantane N-oxyl (Nor-AZADO): a highly active organocatalyst for alcohol oxidation. The Journal of Organic Chemistry, 77(6), 3005–3009. [Link]

-

Iwabuchi, Y. (2013). Discovery and exploitation of AZADO: the highly active catalyst for alcohol oxidation. Chemical & pharmaceutical bulletin, 61(12), 1197-213. [Link]

-

Shibuya, M., Tomizawa, M., Suzuki, I., & Iwabuchi, Y. (2006). 2-Azaadamantane N-Oxyl (AZADO) and 1-Me-AZADO: Highly Efficient Organocatalysts for Oxidation of Alcohols. Journal of the American Chemical Society, 128(26), 8412-8413. [Link]

-

Steves, J. E., & Stahl, S. S. (2013). Copper(I)/ABNO-Catalyzed Aerobic Alcohol Oxidation: Alleviating Steric and Electronic Constraints of Cu/TEMPO Catalyst Systems. Journal of the American Chemical Society, 135(42), 15742–15745. [Link]

-

Sasano, Y., Nagasawa, S., Shibuya, M., & Iwabuchi, Y. (2021). Expansion of Substrate Scope for Nitroxyl Radical/Copper-Catalyzed Aerobic Oxidation of Primary Alcohols: A Guideline for Catalyst Selection. Chemical and Pharmaceutical Bulletin, 69(5), 459-466. [Link]

Sources

- 1. Discovery and Exploitation of AZADO: The Highly Active Catalyst for Alcohol Oxidation [jstage.jst.go.jp]

- 2. Discovery and exploitation of AZADO: the highly active catalyst for alcohol oxidation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. 2-Azaadamantane N-Oxyl (AZADO) and 1-Me-AZADO: Highly Efficient Organocatalysts for Oxidation of Alcohols [organic-chemistry.org]

- 5. researchgate.net [researchgate.net]

- 6. Expansion of Substrate Scope for Nitroxyl Radical/Copper-Catalyzed Aerobic Oxidation of Primary Alcohols: A Guideline for Catalyst Selection [jstage.jst.go.jp]

Introduction: A Paradigm Shift in Alcohol Oxidation

An In-Depth Technical Guide to 2-Azaadamantane N-Oxyl (AZADO)

In the landscape of synthetic organic chemistry, the selective oxidation of alcohols to carbonyl compounds remains a cornerstone transformation. For decades, 2,2,6,6-tetramethylpiperidine-1-oxyl (TEMPO) has been a dominant organocatalyst in this field, prized for its ability to facilitate mild and selective oxidations of primary alcohols.[1][2][3] However, the steric bulk imposed by the four methyl groups flanking its nitroxyl radical core significantly hampers its efficiency in converting sterically hindered secondary alcohols.[1][4][5] This limitation spurred the development of a superior alternative: 2-Azaadamantane N-Oxyl, commonly known as AZADO.

AZADO is a stable nitroxyl radical catalyst characterized by a rigid, cage-like azaadamantane skeleton.[1][6] This structure confers significantly less steric hindrance around the reactive N-O group compared to TEMPO, leading to extraordinarily high catalytic activity and a much broader substrate scope.[1][4][7] It has proven exceptionally proficient in the oxidation of challenging, sterically congested secondary alcohols, a task where TEMPO often fails.[4][5][8] This guide provides a comprehensive overview of the core physical and chemical properties of AZADO, its catalytic mechanism, practical experimental protocols, and safety considerations for researchers, scientists, and drug development professionals.

Physicochemical Properties of AZADO

The fundamental physical and chemical characteristics of AZADO are summarized below. This data is essential for its appropriate handling, storage, and application in experimental design.

| Property | Value | Reference(s) |

| IUPAC Name | 2-Azatricyclo[3.3.1.1³,⁷]decan-2-yloxidanyl | - |

| Synonyms | 2-Azaadamantane-N-oxyl, AZADO | [9] |

| CAS Number | 57625-08-8 | [9][10] |

| Molecular Formula | C₉H₁₄NO | [9][10][11] |

| Molecular Weight | 152.21 g/mol | [10] |

| Appearance | Powder | |

| Melting Point | 182-189 °C (with decomposition) | [9] |

| Storage Temperature | 2-8 °C | [12] |

| Spectroscopic Data (IR) | Characteristic N-O stretching band (νNO) | [6][13] |

Chemical Reactivity and Catalytic Mechanism

The remarkable efficacy of AZADO stems from its function as a recyclable catalyst in a two-stage oxidation cycle. The process is initiated by the oxidation of the stable nitroxyl radical to a highly reactive N-oxoammonium ion, which serves as the active oxidizing species.

The Catalytic Cycle:

-

Activation: The AZADO nitroxyl radical is first oxidized by a stoichiometric co-oxidant (e.g., NaOCl, PhI(OAc)₂, or O₂/Cu catalyst system) to form the corresponding N-oxoammonium ion.[6][8] This species is a powerful electrophile.

-

Alcohol Oxidation: The N-oxoammonium ion reacts with the substrate alcohol. In a proposed mechanism, the alcohol's hydroxyl group attacks the electrophilic nitrogen, followed by the removal of a proton from the α-carbon of the alcohol by a base (such as the counterion of the oxoammonium salt or another basic species in the reaction mixture).[4] This step results in the formation of the desired carbonyl compound (aldehyde or ketone) and the reduced form of the catalyst, a hydroxylamine.

-

Catalyst Regeneration: The hydroxylamine is then re-oxidized by the co-oxidant back to the N-oxoammonium ion, thus regenerating the active species and completing the catalytic cycle.

The reduced steric hindrance of the azaadamantane framework, compared to TEMPO's tetramethylpiperidine ring, allows for easier access of bulky secondary alcohols to the catalytic center, dramatically increasing the reaction rate and overall efficiency for these challenging substrates.[4][5]

Spectroscopic Characterization Insights

While standard ¹H and ¹³C NMR are used to confirm the structure of precursor amines, characterization of the stable radical itself relies more on specialized techniques.

-

Infrared (IR) Spectroscopy: IR spectroscopy is a valuable tool for studying nitroxyl radicals. The frequency of the N-O bond stretching vibration (νNO) is sensitive to the electronic environment. This parameter, along with others, has been correlated with the catalytic activity of AZADO and its derivatives.[6][13]

-

Electron Spin Resonance (ESR) Spectroscopy: As a radical species, AZADO exhibits a characteristic ESR spectrum. The spectrum typically shows triplet signals due to the interaction of the unpaired electron with the nitrogen nucleus (I=1). The hyperfine coupling constant for the nitrogen atom (AN) is a key parameter; for AZADO, it is significantly different from that of TEMPO, reflecting the distinct electronic and structural properties of the azaadamantane cage.[6][13]

Experimental Protocol: Oxidation of a Sterically Hindered Secondary Alcohol

This section provides a representative, field-proven methodology for the oxidation of a secondary alcohol using the AZADO/sodium hypochlorite system, adapted from protocols established for nitroxyl radical catalysis.

Objective: To oxidize 1-(4-chlorophenyl)ethanol to 4'-chloroacetophenone.

Materials:

-

AZADO (0.01 mmol, 1.5 mg)

-

1-(4-chlorophenyl)ethanol (1.0 mmol, 156.6 mg)

-

Potassium bromide (KBr) (0.1 mmol, 12 mg)

-

Dichloromethane (DCM) (5 mL)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) (5 mL)

-

Aqueous sodium hypochlorite (NaOCl) solution (~10-15%, commercial bleach), pH adjusted to ~8.6 with NaHCO₃ (1.2 mmol)

-

Magnetic stirrer and stir bar

-

Ice-water bath

-

Separatory funnel

Step-by-Step Methodology:

-

Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar, add 1-(4-chlorophenyl)ethanol (1.0 mmol), AZADO (0.01 mmol), and KBr (0.1 mmol).

-

Causality: AZADO is the catalyst. KBr acts as a co-catalyst in bleach-mediated oxidations, facilitating the regeneration of the active oxoammonium species.

-

-

Solvent Addition: Add dichloromethane (5 mL) and saturated aqueous sodium bicarbonate solution (5 mL).

-

Causality: A biphasic system is used. The organic substrate and catalyst reside primarily in the DCM layer, while the NaOCl is in the aqueous layer. NaHCO₃ maintains a slightly basic pH (~8.6), which is optimal for preventing side reactions and catalyst degradation.

-

-

Cooling: Cool the vigorously stirring biphasic mixture to 0 °C using an ice-water bath.

-

Causality: The oxidation is exothermic. Cooling helps to control the reaction rate and improve selectivity, minimizing over-oxidation or decomposition.

-

-

Addition of Oxidant: Slowly add the pH-adjusted NaOCl solution (1.2 mmol) dropwise to the reaction mixture over approximately 10 minutes, ensuring the temperature remains below 5 °C.

-

Causality: Slow addition of the stoichiometric oxidant maintains a low, steady-state concentration of the highly reactive oxoammonium ion, which is crucial for catalytic turnover and preventing side reactions.

-

-

Reaction Monitoring: Continue stirring vigorously at 0 °C. Monitor the reaction progress by thin-layer chromatography (TLC) until the starting alcohol is fully consumed (typically 30-60 minutes).

-

Quenching: Once the reaction is complete, quench any excess oxidant by adding a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃).

-

Causality: This is a critical self-validating step. The thiosulfate safely reduces any remaining NaOCl, preventing unwanted reactions during workup and product isolation.

-

-

Work-up: Transfer the mixture to a separatory funnel. Separate the organic and aqueous layers. Extract the aqueous layer twice with fresh portions of DCM.

-

Washing and Drying: Combine all organic extracts and wash with brine (saturated NaCl solution). Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄).

-

Causality: The brine wash removes residual water and water-soluble impurities. Anhydrous Na₂SO₄ removes trace water from the organic solvent.

-

-

Isolation and Purification: Filter off the drying agent and concentrate the filtrate under reduced pressure. Purify the resulting crude product by flash column chromatography on silica gel to yield the pure 4'-chloroacetophenone.

Safety and Handling

As with any active chemical reagent, proper safety protocols must be followed when handling AZADO.

-

Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and chemical-resistant gloves (e.g., nitrile).

-

Handling: Handle in a well-ventilated area or a chemical fume hood. Avoid generating dust. Avoid contact with skin and eyes.[14] Based on hazard information for similar compounds, AZADO should be considered harmful if swallowed and may cause skin or eye irritation.[9]

-

Storage: Store in a tightly sealed container in a cool, dry place, as recommended at 2-8 °C.[12] Keep away from heat and sources of ignition. AZADO is a stable radical but should be stored away from strong oxidizing or reducing agents.[14]

-

Disposal: Dispose of waste material in accordance with local, state, and federal regulations.

Conclusion

2-Azaadamantane N-Oxyl (AZADO) represents a significant advancement in the field of organocatalytic oxidation. Its unique, sterically unencumbered structure allows it to overcome the primary limitations of TEMPO, providing a highly efficient and versatile tool for the oxidation of a wide range of alcohols, most notably those with significant steric bulk. The development of AZADO and its derivatives (e.g., 1-Me-AZADO, Nor-AZADO) continues to expand the capabilities of chemists, enabling milder, more selective, and environmentally benign synthetic routes in academic research and industrial applications, particularly within pharmaceutical development.[1][8]

References

-

Shibuya, M., et al. (2009). Discovery and Exploitation of AZADO: The Highly Active Catalyst for Alcohol Oxidation. Journal of Synthetic Organic Chemistry, Japan, 67(8), 787-797. [Link]

-

Iwabuchi, Y. (2015). Discovery and Exploitation of AZADO: The Highly Active Catalyst for Alcohol Oxidation. The Journal of the Society of Synthetic Organic Chemistry, Japan. [Link]

-

Organic Chemistry Portal. (n.d.). 2-Azaadamantane N-Oxyl, AZADO. Organic-chemistry.org. [Link]

-

Shibuya, M., Tomizawa, M., Suzuki, I., & Iwabuchi, Y. (2006). 2-Azaadamantane N-Oxyl (AZADO) and 1-Me-AZADO: Highly Efficient Organocatalysts for Oxidation of Alcohols. Journal of the American Chemical Society, 128(26), 8412–8413. [Link]

-

Iwabuchi, Y. (2009). Discovery and Exploitation of AZADO: The Highly Active Catalyst for Alcohol Oxidation. Chemical and Pharmaceutical Bulletin, 57(8), 787-797. [Link]

-

Furukawa, K., Inada, H., Shibuya, M., & Yamamoto, Y. (2018). 2-Azaadamantane N-oxyl (AZADO)/Cu Catalysis Enables Chemoselective Aerobic Oxidation of Alcohols Containing Electron-Rich Divalent Sulfur Functionalities. Organic Letters, 20(19), 6071–6074. [Link]

-

Organic Chemistry Portal. (2006). 2-Azaadamantane N-Oxyl (AZADO) and 1-Me-AZADO: Highly Efficient Organocatalysts for Oxidation of Alcohols. Organic-chemistry.org. [Link]

-

LookChem. (n.d.). Cas 872598-44-2, 1-Me-AZADO. LookChem. [Link]

-

Shibuya, M., et al. (2009). Discovery and exploitation of AZADO: the highly active catalyst for alcohol oxidation. Yakugaku Zasshi: Journal of the Pharmaceutical Society of Japan, 129(8), 931-941. [Link]

-

Chemdad. (n.d.). 1-Me-AZADO. Chemdad. [Link]

-

Toda, M., et al. (2023). Comprehensive Structural and Electronic Properties of 2-Azaadamantane N-Oxyl Derivatives Correlated with Their Catalytic Ability. ACS Omega, 8(51), 48821–48827. [Link]

-

Toda, M., et al. (2023). Comprehensive Structural and Electronic Properties of 2-Azaadamantane N-Oxyl Derivatives Correlated with Their Catalytic Ability. ACS Omega, 8(51), 48821–48827. [Link]

-

BioSafe Systems. (2018). SAFETY DATA SHEET (SDS) - AzaGuard. [Link]

-

G.S.I. Group. (n.d.). SAFETY DATA SHEET. [Link]

Sources

- 1. Discovery and Exploitation of AZADO: The Highly Active Catalyst for Alcohol Oxidation [jstage.jst.go.jp]

- 2. Discovery and Exploitation of AZADO: The Highly Active Catalyst for Alcohol Oxidation [jstage.jst.go.jp]

- 3. Discovery and exploitation of AZADO: the highly active catalyst for alcohol oxidation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. 2-Azaadamantane N-Oxyl (AZADO) and 1-Me-AZADO: Highly Efficient Organocatalysts for Oxidation of Alcohols [organic-chemistry.org]

- 6. Comprehensive Structural and Electronic Properties of 2-Azaadamantane N-Oxyl Derivatives Correlated with Their Catalytic Ability - PMC [pmc.ncbi.nlm.nih.gov]

- 7. 2-Azaadamantane N-Oxyl, AZADO [organic-chemistry.org]

- 8. researchgate.net [researchgate.net]

- 9. alfa-chemistry.com [alfa-chemistry.com]

- 10. 2-氮杂金刚烷-N-氧自由基 90% | Sigma-Aldrich [sigmaaldrich.com]

- 11. AZADO | 57625-08-8 [chemicalbook.com]

- 12. 1-Me-AZADO Four Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 13. pubs.acs.org [pubs.acs.org]

- 14. gadotagro.com [gadotagro.com]

The Core Mechanism of 2-Azaadamantane-N-oxyl (AZADO) in Catalysis: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract

The oxidation of alcohols to carbonyl compounds is a cornerstone of modern organic synthesis, pivotal in the construction of complex molecules and active pharmaceutical ingredients. For decades, 2,2,6,6-tetramethylpiperidine-1-oxyl (TEMPO) has been a benchmark catalyst for these transformations. However, its efficacy is often hampered by steric limitations, particularly with hindered secondary alcohols. This guide delves into the mechanism of a superior catalyst, 2-Azaadamantane-N-oxyl (AZADO), offering a comprehensive exploration of its catalytic action. We will dissect the structural advantages of AZADO, elucidate its catalytic cycle, and provide actionable protocols for its application, underscoring its enhanced reactivity and broader substrate scope that position it as a powerful tool in chemical synthesis.

Introduction: Overcoming the Steric Hurdle of TEMPO

Stable nitroxyl radicals are a class of organocatalysts that enable mild and selective oxidation of alcohols, often utilizing environmentally benign terminal oxidants.[1] The most well-known of these is TEMPO. The catalytic prowess of TEMPO is derived from its ability to be oxidized to a highly electrophilic N-oxoammonium ion, the true oxidizing species. However, the four methyl groups flanking the nitroxyl moiety in TEMPO, while ensuring its stability, also create significant steric bulk.[2] This steric hindrance impedes the approach of bulky substrates, rendering TEMPO inefficient for the oxidation of sterically demanding secondary alcohols.[2][3]

To address this limitation, 2-Azaadamantane-N-oxyl (AZADO) was developed. Its rigid, cage-like azaadamantane skeleton provides the requisite stability for the nitroxyl radical, but with significantly less steric congestion around the reactive N-O group compared to TEMPO.[4][5] This structural modification is the key to AZADO's remarkably high catalytic activity and its ability to efficiently oxidize a wide array of alcohols, including those that are unreactive with TEMPO-based systems.[3][6]

The Catalytic Cycle: A Stepwise Mechanistic Examination

The catalytic activity of AZADO in alcohol oxidation is centered around the in-situ formation and regeneration of its corresponding N-oxoammonium ion.[7] This highly electrophilic species is the active oxidant that directly reacts with the alcohol substrate. The catalytic cycle can be dissected into three key stages:

Stage 1: Oxidation of AZADO to the N-Oxoammonium Ion

The cycle initiates with the oxidation of the AZADO nitroxyl radical by a stoichiometric co-oxidant.[7] Common and cost-effective co-oxidants include sodium hypochlorite (NaOCl) or diacetoxyiodobenzene (PhI(OAc)₂).[8] This one-electron oxidation generates the highly reactive AZADO N-oxoammonium ion.

Stage 2: Alcohol Oxidation via Hydride Abstraction

The generated N-oxoammonium ion then interacts with the alcohol substrate. The generally accepted mechanism involves the abstraction of a hydride (a proton and two electrons) from the α-carbon of the alcohol.[9] This is more accurately described as a proton transfer followed by a two-electron transfer from the alcohol to the oxoammonium ion. This step results in the formation of the desired carbonyl compound (aldehyde or ketone), and the reduction of the N-oxoammonium ion to the corresponding hydroxylamine.

Stage 3: Regeneration of the Nitroxyl Radical

The hydroxylamine species is then re-oxidized back to the AZADO nitroxyl radical by the co-oxidant, thus closing the catalytic cycle and allowing the catalyst to turn over. This regeneration step is crucial for achieving high catalytic efficiency with low catalyst loadings.

Below is a visual representation of the catalytic cycle:

Caption: The catalytic cycle of AZADO-mediated alcohol oxidation.

Causality in Experimental Design: Why Choose AZADO?

The decision to employ AZADO over TEMPO is driven by the specific synthetic challenge. For the oxidation of unhindered primary alcohols to aldehydes, TEMPO can be a cost-effective choice. However, when dealing with sterically encumbered secondary alcohols, or when higher turnover numbers and faster reaction rates are desired, AZADO demonstrates clear superiority.[3][6] The less hindered nature of the AZADO catalyst allows for a more facile approach of the alcohol to the N-oxoammonium active site, leading to significantly enhanced reaction kinetics.

Quantitative Comparison: AZADO vs. TEMPO

The enhanced catalytic efficiency of AZADO is not merely qualitative. The following table summarizes comparative data for the oxidation of various alcohols, highlighting the superior performance of AZADO, particularly for challenging substrates.

| Substrate | Catalyst | Catalyst Loading (mol%) | Co-oxidant | Time (h) | Yield (%) | Reference |

| 1-Phenylethanol | TEMPO | 1 | NaOCl | 24 | 25 | [6] |

| AZADO | 1 | NaOCl | 0.5 | 98 | [6] | |

| Borneol | TEMPO | 1 | NaOCl | 24 | <5 | [6] |

| AZADO | 1 | NaOCl | 1 | 95 | [6] | |

| l-Menthol | TEMPO | 1 | PhI(OAc)₂ | 9 | 15 | [6] |

| 1-Me-AZADO | 1 | PhI(OAc)₂ | 9 | 96 | [6] | |

| 3-Phenyl-1-propanol | TEMPO | 0.1 | NaOCl | 0.3 | 91 | [6] |

| 1-Me-AZADO | 0.1 | NaOCl | 0.3 | 98 | [6] |

Experimental Protocol: A Self-Validating System

The following protocol for the oxidation of a generic secondary alcohol provides a robust starting point for laboratory application. The success of the reaction, indicated by the disappearance of the starting material and the formation of the corresponding ketone (monitorable by TLC or GC), validates the protocol.

Materials:

-

Secondary Alcohol (1.0 mmol)

-

2-Azaadamantane-N-oxyl (AZADO) (0.01 mmol, 1 mol%)

-

Dichloromethane (CH₂Cl₂) (5 mL)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Aqueous sodium hypochlorite (NaOCl) solution (commercial bleach, concentration typically 5-6%)

-

Potassium bromide (KBr) (0.1 mmol, 10 mol%)

-

Tetrabutylammonium bromide (TBABr) (0.05 mmol, 5 mol%) - Optional, as a phase-transfer catalyst

Procedure:

-

Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar, add the secondary alcohol (1.0 mmol), AZADO (0.01 mmol), KBr (0.1 mmol), and TBABr (if used) in CH₂Cl₂ (5 mL).

-

Cooling: Cool the reaction mixture to 0 °C in an ice-water bath.

-

Addition of Bicarbonate: Add saturated aqueous NaHCO₃ solution (2 mL). Vigorous stirring is essential to ensure proper mixing of the biphasic system.

-

Initiation of Oxidation: Slowly add the aqueous NaOCl solution (1.5 mmol, 1.5 equivalents) dropwise to the vigorously stirred mixture over a period of 10-15 minutes. The reaction is often exothermic; maintain the temperature at 0 °C.

-

Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC) until the starting material is consumed. Reaction times can vary from 30 minutes to a few hours depending on the substrate.

-

Workup: Once the reaction is complete, quench any remaining oxidant by adding a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃). Separate the organic layer, and extract the aqueous layer with CH₂Cl₂ (2 x 10 mL).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel.

Workflow Diagram:

Caption: Step-by-step workflow for AZADO-catalyzed alcohol oxidation.

Conclusion: A Superior Catalyst for Modern Synthesis

2-Azaadamantane-N-oxyl has unequivocally demonstrated its superiority over TEMPO for a broad range of alcohol oxidations, particularly with sterically demanding substrates. Its enhanced reactivity stems from a rationally designed, less hindered structure that facilitates the key hydride abstraction step. The reliable and efficient catalytic cycle, coupled with mild reaction conditions, positions AZADO as an indispensable tool for synthetic chemists in both academic and industrial settings. This guide provides the fundamental mechanistic understanding and practical knowledge for researchers to confidently implement this powerful catalytic system in their synthetic endeavors.

References

-

Shibuya, M., Tomizawa, M., Suzuki, I., & Iwabuchi, Y. (2006). 2-Azaadamantane N-Oxyl (AZADO) and 1-Me-AZADO: Highly Efficient Organocatalysts for Oxidation of Alcohols. Journal of the American Chemical Society, 128(26), 8412–8413. [Link]

-

Iwabuchi, Y. (2013). Discovery and Exploitation of AZADO: The Highly Active Catalyst for Alcohol Oxidation. Chemical and Pharmaceutical Bulletin, 61(12), 1197-1213. [Link]

-

Iwabuchi, Y. (2013). Discovery and Exploitation of AZADO: The Highly Active Catalyst for Alcohol Oxidation. PubMed, 24326707. [Link]

-

Stahl, S. S., et al. (2015). Electrocatalytic Alcohol Oxidation with TEMPO and Bicyclic Nitroxyl Derivatives: Driving Force Trumps Steric Effects. Journal of the American Chemical Society, 137(13), 4296–4299. [Link]

-

Nissan Chemical (2007). N O AZADO N O TEMPO. [Link]

-

Toda, M., et al. (2023). Comprehensive Structural and Electronic Properties of 2-Azaadamantane N-Oxyl Derivatives Correlated with Their Catalytic Ability. ACS Omega, 8(50), 48083–48092. [Link]

-

Shibuya, M., Tomizawa, M., Suzuki, I., & Iwabuchi, Y. (2006). 2-Azaadamantane N-Oxyl (AZADO) and 1-Me-AZADO: Highly Efficient Organocatalysts for Oxidation of Alcohols. Organic Chemistry Portal. [Link]

-

Organic Chemistry Portal (n.d.). 2-Azaadamantane N-Oxyl, AZADO. [Link]

-

Floreancig, P. E., et al. (2021). Mechanism‐Based Approach to Reagent Selection for Oxidative Carbon−Hydrogen Bond Cleavage Reactions. Chemistry – A European Journal, 27(72), 18037-18045. [Link]

-

Studer, A., & Vogler, T. (2008). Organic Synthesis Using Nitroxides. Chemical Reviews, 108(9), 3643–3681. [Link]

-

Bobbitt, J. M., et al. (2011). Oxoammonium Salt Oxidations of Alcohols in the Presence of Pyridine Bases. The Journal of Organic Chemistry, 76(8), 2706–2714. [Link]

-

Organic Chemistry Portal (n.d.). Synthesis of ketones by oxidation of alcohols. [Link]

-

Wikipedia (n.d.). Oxoammonium-catalyzed oxidation. [Link]

-

Shibuya, M., Furukawa, K., & Yamamoto, Y. (2017). Aldehyde synthesis by oxidation of alcohols and rearrangements. Synlett, 28(12), 1554-1557. [Link]

-

Hoover, J. M., & Stahl, S. S. (2011). Highly Practical Copper(I)/TEMPO Catalyst System for Chemoselective Aerobic Oxidation of Primary Alcohols. Journal of the American Chemical Society, 133(42), 16901–16910. [Link]

-

Iwabuchi, Y., et al. (2014). Mechanistic Insight into Aerobic Alcohol Oxidation Using NOx–Nitroxide Catalysis Based on Catalyst Structure–Activity Relationships. The Journal of Organic Chemistry, 79(21), 10256–10268. [Link]

-

Wikipedia (n.d.). Turnover number. [Link]

-

Floreancig, P. E., et al. (2024). Green Oxidation of Aromatic Hydrazide Derivatives Using an Oxoammonium Salt. The Journal of Organic Chemistry, 89(8), 5262–5269. [Link]

-

Poli, G. (n.d.). Basics of Catalysis and Kinetics. Unife. [Link]

-

ResearchGate (2016). Do the turn over frequency means the rate of the reaction or the activity of the catalyst? [Link]

-

YouTube (2022). Catalysis process#TurnOver Number#Frequency#Organometallic Compounds # Applications # PART 2. [Link]

-

Crescendo (2019). Accurate Evaluation of Active-Site Density (SD) and Turnover Frequency (TOF) of PGM-Free Metal−Nitrogen. [Link]

Sources

- 1. Ketone synthesis by oxidation of alcohols [organic-chemistry.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. nissanchem.co.jp [nissanchem.co.jp]

- 4. pubs.acs.org [pubs.acs.org]

- 5. 2-Azaadamantane N-Oxyl, AZADO [organic-chemistry.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Discovery and exploitation of AZADO: the highly active catalyst for alcohol oxidation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Discovery and Exploitation of AZADO: The Highly Active Catalyst for Alcohol Oxidation [jstage.jst.go.jp]

- 9. researchgate.net [researchgate.net]

The Ascendancy of AZADO: A Technical Guide to the Structure-Activity Relationship of 2-Azaadamantane N-Oxyl Derivatives in Catalytic Oxidation

For Researchers, Scientists, and Drug Development Professionals

Abstract

The oxidation of alcohols to carbonyl compounds is a cornerstone of modern organic synthesis, pivotal in the construction of complex molecules and active pharmaceutical ingredients. For years, 2,2,6,6-tetramethylpiperidine-1-oxyl (TEMPO) was the go-to organocatalyst for this transformation. However, its efficacy is hampered by steric hindrance, particularly with bulky secondary alcohols. This guide delves into the discovery, development, and structure-activity relationship (SAR) of 2-azaadamantane N-oxyl (AZADO) and its derivatives, a class of nitroxyl radicals that have emerged as exceptionally active and versatile catalysts for alcohol oxidation. We will explore the nuanced interplay of steric and electronic factors that govern their reactivity, providing a framework for rational catalyst design and application.

Introduction: Overcoming the Limitations of TEMPO

The quest for green and efficient chemical transformations has propelled the development of metal-free oxidation catalysts.[1][2] Stable nitroxyl radicals, such as TEMPO, have been at the forefront of this movement, offering a mild and selective method for oxidizing alcohols using environmentally benign co-oxidants.[3][4][5] However, the four methyl groups flanking the N-O radical in TEMPO create significant steric bulk, impeding its reactivity with structurally hindered secondary alcohols.[1][3][6] This limitation spurred the design and synthesis of a new class of nitroxyl radicals with a less congested catalytic center.

The breakthrough came with the development of 2-azaadamantane N-oxyl (AZADO), a catalyst that exhibits extraordinarily high activity and a broader substrate scope compared to TEMPO.[3][7] The rigid, cage-like structure of the azaadamantane skeleton minimizes steric hindrance around the nitroxyl group, facilitating the oxidation of a wide array of challenging alcohol substrates.[4][8] This guide will dissect the structural and electronic properties that underpin the superior catalytic performance of AZADO and its derivatives.

The Catalytic Cycle: Mechanism of Nitroxyl Radical-Mediated Alcohol Oxidation

The catalytic activity of AZADO and other nitroxyl radicals hinges on a redox cycle involving the nitroxyl radical, an oxoammonium ion, and a hydroxylamine. In the presence of a co-oxidant, the nitroxyl radical (R₂NO•) is oxidized to the corresponding oxoammonium ion (R₂N=O⁺), which is the active species that oxidizes the alcohol.[2][9] The reaction with the alcohol reduces the oxoammonium ion to a hydroxylamine (R₂NOH), which is then re-oxidized by the co-oxidant back to the nitroxyl radical, completing the catalytic cycle.[9]

Figure 1: Generalized catalytic cycle for nitroxyl radical-mediated alcohol oxidation.

The efficiency of this cycle is dictated by the intrinsic properties of the nitroxyl radical, which are in turn governed by its molecular structure.

Core Principles of the Structure-Activity Relationship (SAR) of AZADO Derivatives

The enhanced catalytic prowess of AZADO derivatives over TEMPO can be attributed to a combination of steric and electronic factors.

The Dominant Role of Steric Factors

The primary advantage of the AZADO framework is its reduced steric hindrance around the nitroxyl moiety.[3][6] Unlike TEMPO, which has four sterically demanding methyl groups adjacent to the nitrogen, the azaadamantane cage holds the surrounding atoms in a rigid conformation that leaves the N-O group more accessible. This allows for the efficient oxidation of sterically hindered secondary alcohols, a reaction for which TEMPO shows poor reactivity.[3][4][8]

The importance of steric effects is further highlighted by comparing different AZADO derivatives:

-

AZADO (2-azaadamantane N-oxyl): The parent compound, demonstrating significantly higher activity than TEMPO.[3]

-

1-Me-AZADO: The addition of a methyl group at the 1-position slightly modifies the electronic properties but maintains low steric hindrance, resulting in catalytic efficiency similar to or even greater than AZADO in some cases.[3][6]

-

1,3-dimethyl-AZADO: The introduction of a second methyl group increases steric bulk, leading to a decrease in reactivity towards hindered alcohols, making it behave more like TEMPO.[7]

-

Nor-AZADO (9-azanoradamantane N-oxyl): This derivative, with an even more open structure, exhibits exceptionally high catalytic activity.[4][8]

-

ABNO (9-azabicyclo[3.3.1]nonane N-oxyl): Another less hindered bicyclic nitroxyl radical that shows excellent catalytic activity for both primary and secondary alcohols.[4][10]

The Subtle but Significant Influence of Electronic Properties

While steric accessibility is paramount, electronic effects also play a crucial role in modulating the reactivity of AZADO derivatives.[1][2] The catalytic activity is correlated with the electronic and structural properties of the N-O bond in the nitroxyl radical.[1][2] Key parameters that provide insight into these properties include:

-

Redox Potential (E°'): The ease with which the nitroxyl radical is oxidized to the active oxoammonium ion influences the overall reaction rate. Cyclic voltammetry studies have shown that the E°' values of AZADO derivatives are generally lower than that of TEMPO, which, however, does not solely account for the vast difference in their catalytic efficiencies.[3][7]

-

N-O Bond Order: Density Functional Theory (DFT) calculations have revealed a strong correlation between the N-O bond order and the catalytic activity.[1][2] A higher bond order is associated with increased radical activity.

-

Spectroscopic Parameters: The hyperfine coupling constant of the nitrogen atom (AN) in electron spin resonance (ESR) spectroscopy and the N-O stretching vibration frequency (νNO) in infrared (IR) spectroscopy are sensitive probes of the electronic environment of the nitroxyl group.[1][2] These parameters show a moderate correlation with the reaction rate constants.[1][2] Specifically, the planarity at the nitrogen atom, as indicated by the C–(NO)–C angle (φ), correlates well with both AN and νNO, and ultimately with catalytic activity.[1][2][11]

Quantitative Analysis of AZADO Derivative Performance

The superior performance of AZADO derivatives has been quantified through kinetic studies. The following table summarizes the relative catalytic efficiencies of various nitroxyl radicals in the aerobic oxidation of l-menthol.

| Catalyst | First-Order Rate Constant (k1st, min-1) | Relative Activity (vs. TEMPO) |

| TEMPO | 5.56 x 10-5 | 1 |

| AZADO | 5.19 x 10-3 | ~93 |

| ABNO | 5.67 x 10-3 | ~102 |

| N-Ts | 1.79 x 10-3 | ~32 |

| (Data adapted from a comprehensive kinetic study on the aerobic oxidation of l-menthol.[1]) |

As the data clearly indicates, AZADO and ABNO exhibit reaction rates approximately 100 times faster than TEMPO for the oxidation of a hindered secondary alcohol.[1]

Experimental Protocols: A Practical Guide

To facilitate the application of AZADO-catalyzed oxidations, we provide a detailed, step-by-step methodology for a typical experimental setup.

General Procedure for the Oxidation of a Secondary Alcohol using 1-Me-AZADO

This protocol describes the oxidation of a sterically hindered secondary alcohol to the corresponding ketone using 1-Me-AZADO as the catalyst and PhI(OAc)₂ as the co-oxidant.

Materials:

-

Secondary alcohol (1.0 mmol)

-

1-Me-AZADO (0.01 mmol, 1 mol%)

-

PhI(OAc)₂ (1.1 mmol, 1.1 equiv)

-

Dichloromethane (CH₂Cl₂, 5 mL)

-

Saturated aqueous NaHCO₃

-

Saturated aqueous Na₂S₂O₃

-

Anhydrous Na₂SO₄

-

Silica gel for column chromatography

Procedure:

-

To a solution of the secondary alcohol (1.0 mmol) in CH₂Cl₂ (5 mL) at room temperature, add 1-Me-AZADO (0.01 mmol).

-

Add PhI(OAc)₂ (1.1 mmol) in one portion.

-

Stir the reaction mixture at room temperature and monitor the progress by thin-layer chromatography (TLC). The reaction is typically complete within 9 hours.[7]

-

Upon completion, quench the reaction by adding saturated aqueous NaHCO₃ (10 mL) and saturated aqueous Na₂S₂O₃ (10 mL).

-

Separate the organic layer, and extract the aqueous layer with CH₂Cl₂ (2 x 10 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.

-

Concentrate the filtrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography to afford the desired ketone.

Figure 2: Experimental workflow for the oxidation of a secondary alcohol using 1-Me-AZADO.

Conclusion and Future Outlook

The development of AZADO and its derivatives represents a significant advancement in the field of organocatalytic oxidation. By systematically addressing the steric limitations of TEMPO, researchers have unlocked a new realm of reactivity, enabling the efficient and selective oxidation of a broad range of alcohols under mild conditions. The structure-activity relationships discussed herein underscore the importance of a holistic design approach that considers both steric and electronic factors. Future research in this area will likely focus on the development of even more active and selective catalysts, potentially through the fine-tuning of the azaadamantane scaffold or the exploration of novel N-oxyl radical frameworks. The principles elucidated in this guide provide a solid foundation for these future endeavors, paving the way for the next generation of powerful oxidation catalysts.

References

-

Shibuya, M., Tomizawa, M., Suzuki, I., & Iwabuchi, Y. (2006). 2-Azaadamantane N-Oxyl (AZADO) and 1-Me-AZADO: Highly Efficient Organocatalysts for Oxidation of Alcohols. Journal of the American Chemical Society, 128(26), 8412–8413. [Link]

-

Iwabuchi, Y. (2015). Discovery and Exploitation of AZADO: The Highly Active Catalyst for Alcohol Oxidation. Chemical and Pharmaceutical Bulletin, 63(8), 575-585. [Link]

-

Organic Chemistry Portal. (n.d.). 2-Azaadamantane N-Oxyl (AZADO) and 1-Me-AZADO: Highly Efficient Organocatalysts for Oxidation of Alcohols. [Link]

-

Iwabuchi, Y. (2015). Discovery and exploitation of AZADO: the highly active catalyst for alcohol oxidation. PubMed. [Link]

-

Sato, K., et al. (2023). Comprehensive Structural and Electronic Properties of 2-Azaadamantane N-Oxyl Derivatives Correlated with Their Catalytic Ability. ACS Omega, 8(50), 47903–47910. [Link]

-

Hoover, J. M., & Stahl, S. S. (2011). Mechanism of Alcohol Oxidation Mediated by Copper(II) and Nitroxyl Radicals. Journal of the American Chemical Society, 133(42), 16901–16910. [Link]

-

Chem-Station. (2015). Nitroxyl Radical Oxidation Catalysts. [Link]

-

Hayashi, Y., et al. (2023). Quantitative Structure–Reactivity Relationship-Guided Mechanistic Study Enables the Optimization of Nitroxyl Radical-Catalyzed Alcohol Oxidation. ChemRxiv. [Link]

-

Sheldon, R. A., & Arends, I. W. C. E. (2004). Organocatalytic Oxidations Mediated by Nitroxyl Radicals. Advanced Synthesis & Catalysis, 346(9-10), 1051-1071. [Link]

-

Sato, K., et al. (2023). Comprehensive Structural and Electronic Properties of 2-Azaadamantane N-Oxyl Derivatives Correlated with Their Catalytic Ability. ACS Publications. [Link]

-

Hayashi, Y., et al. (2023). Quantitative Structure–Reactivity Relationship-Guided Mechanistic Study Enables the Optimization of Nitroxyl Radical-Catalyzed Alcohol Oxidation. Cambridge Open Engage. [Link]

-

Sato, K., et al. (2023). Comprehensive Structural and Electronic Properties of 2-Azaadamantane N-Oxyl Derivatives Correlated with Their Catalytic Ability. ResearchGate. [Link]

-

Shibuya, M., Tomizawa, M., Suzuki, I., & Iwabuchi, Y. (2006). 2-Azaadamantane N-Oxyl (AZADO) and 1-Me-AZADO: Highly Efficient Organocatalysts for Oxidation of Alcohols. Journal of the American Chemical Society. [Link]

Sources

- 1. Comprehensive Structural and Electronic Properties of 2-Azaadamantane N-Oxyl Derivatives Correlated with Their Catalytic Ability - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Discovery and Exploitation of AZADO: The Highly Active Catalyst for Alcohol Oxidation [jstage.jst.go.jp]

- 4. Discovery and exploitation of AZADO: the highly active catalyst for alcohol oxidation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Nitroxyl Radical Oxidation Catalysts | Chem-Station Int. Ed. [en.chem-station.com]

- 6. 2-Azaadamantane N-Oxyl (AZADO) and 1-Me-AZADO: Highly Efficient Organocatalysts for Oxidation of Alcohols [organic-chemistry.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. researchgate.net [researchgate.net]

- 9. chemrxiv.org [chemrxiv.org]

- 10. Mechanism of Alcohol Oxidation Mediated by Copper(II) and Nitroxyl Radicals - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

Unveiling the Electronic and Structural Landscape of AZADO: An In-depth Technical Guide to Electron Spin Resonance (ESR) Studies

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

This guide provides a comprehensive exploration of Electron Spin Resonance (ESR) spectroscopy as a powerful analytical technique for characterizing 2-azaadamantane N-oxyl (AZADO), a highly efficient and selective organocatalyst. We will delve into the theoretical underpinnings of ESR, detail experimental protocols, and interpret the rich information embedded within the ESR spectra of AZADO and its derivatives. This document is intended to serve as a practical resource for researchers leveraging the unique properties of nitroxyl radicals in catalysis and drug development.

Introduction: AZADO and the Power of the Unpaired Electron

Stable nitroxyl radicals have garnered significant attention as environmentally benign, metal-free catalysts.[1][2] While 2,2,6,6-tetramethylpiperidinyloxyl (TEMPO) is a well-established catalyst, its applications are often limited to the oxidation of primary alcohols.[1][2][3] To address this limitation, 2-azaadamantane N-oxyl (AZADO) was developed as a superior catalyst for the oxidation of both primary and secondary alcohols under mild conditions.[1][2][3] The enhanced catalytic activity of AZADO is attributed to the reduced steric hindrance around the nitroxyl radical moiety compared to TEMPO.[3]

Electron Spin Resonance (ESR) spectroscopy, also known as Electron Paramagnetic Resonance (EPR), is an indispensable tool for studying paramagnetic species like AZADO, which possess an unpaired electron.[4][5][6] This technique provides invaluable insights into the electronic and structural environment of the radical, enabling a deeper understanding of its reactivity and catalytic mechanism.[1][2]

The Fundamental Principles of ESR Spectroscopy

ESR spectroscopy is analogous to Nuclear Magnetic Resonance (NMR), but it probes the transitions of electron spins instead of nuclear spins.[4][6] When a molecule with an unpaired electron, such as AZADO, is placed in a strong magnetic field, the electron's spin can align in two ways: parallel (lower energy state) or anti-parallel (higher energy state) to the field.[6] The energy difference between these two states is directly proportional to the strength of the applied magnetic field.

By applying microwave radiation of a specific frequency, we can induce a transition between these spin states.[6] This absorption of microwave energy is detected and recorded as an ESR spectrum. The key parameters derived from an ESR spectrum are the g-factor and the hyperfine coupling constant (A).

-

The g-factor: This dimensionless quantity is a measure of the intrinsic magnetic moment of the electron.[7] It is influenced by the local electronic environment of the unpaired electron.

-

Hyperfine Coupling: This arises from the interaction of the unpaired electron's spin with the magnetic moments of nearby nuclei with non-zero spin, such as the ¹⁴N nucleus (I=1) in AZADO.[1][8] This interaction splits the ESR signal into multiple lines, providing crucial information about the molecular structure and the delocalization of the unpaired electron.[9]

Experimental Workflow: From Sample to Spectrum

A typical ESR experiment involves a systematic workflow to ensure high-quality, reproducible data.

Caption: A generalized workflow for ESR studies of AZADO.

Detailed Experimental Protocol: ESR Spectrum of AZADO

The following protocol outlines the steps for acquiring a standard ESR spectrum of AZADO in solution at room temperature.

Materials:

-

2-Azaadamantane N-oxyl (AZADO)

-

High-purity dichloromethane (or other suitable solvent)

-

ESR-grade quartz capillary tubes

-

ESR spectrometer

Procedure:

-

Sample Preparation:

-

Prepare a stock solution of AZADO in dichloromethane at a concentration of approximately 1 mM.

-

Perform serial dilutions to obtain a final concentration in the low micromolar range. It is crucial to use a concentration where intermolecular interactions between radical species can be ignored.[1]

-

-

Sample Loading:

-

Carefully fill an ESR-grade quartz capillary tube with the AZADO solution. Avoid introducing air bubbles.

-

Seal the capillary tube.

-

-

Spectrometer Setup:

-

Place the capillary tube into the ESR spectrometer's resonant cavity.

-

Tune the spectrometer to the resonant frequency of the cavity.

-

-

Data Acquisition:

-

Set the appropriate experimental parameters, including:

-

Microwave frequency (typically X-band, ~9.5 GHz)

-

Microwave power (low enough to avoid saturation)

-

Magnetic field center field and sweep width

-

Modulation frequency and amplitude

-

Time constant and sweep time

-

-

Acquire the ESR spectrum. It is advisable to perform multiple scans to improve the signal-to-noise ratio.

-

-

Data Processing:

-

The raw data is typically the first derivative of the absorption spectrum.

-

Use spectral simulation software to accurately determine the g-value and hyperfine coupling constants.

-

Interpreting the ESR Spectrum of AZADO: A Wealth of Information

The ESR spectrum of AZADO in a dichloromethane solution at room temperature exhibits a characteristic triplet signal.[1] This triplet arises from the hyperfine interaction of the unpaired electron with the ¹⁴N nucleus (I=1), which splits the signal into 2nI + 1 = 2(1)(1) + 1 = 3 lines of roughly equal intensity.[8]

Hyperfine Coupling Constant (A_N): A Window into Electronic Structure

The nitrogen hyperfine coupling constant (A_N) is a critical parameter that provides profound insights into the electron density and hybridization of the nitrogen atom in the nitroxyl radical.[1][2] For AZADO, the reported A_N value is approximately 1.86 mT, which is significantly different from that of TEMPO (1.59 mT).[1]

This difference in A_N is strongly correlated with the structural environment of the nitroxyl radical, particularly the planarity of the C–(NO)–C bond, denoted by the angle φ.[1][2] A smaller φ angle indicates a greater contribution of the π-radical character due to sp² hybridization on the nitrogen atom.[1][2] In TEMPO, steric repulsion between the methyl groups leads to a smaller φ (16.50°) compared to AZADO (21.29°).[1][2] This structural difference directly influences the sp hybridization of the nitrogen atom and, consequently, the A_N value. A strong linear relationship has been observed between the φ angle and the A_N values for AZADO derivatives.[1][2]

Sources

- 1. Comprehensive Structural and Electronic Properties of 2-Azaadamantane N-Oxyl Derivatives Correlated with Their Catalytic Ability - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. 2-Azaadamantane N-Oxyl (AZADO) and 1-Me-AZADO: Highly Efficient Organocatalysts for Oxidation of Alcohols [organic-chemistry.org]

- 4. akasharya.in [akasharya.in]

- 5. Electron spin resonance spectroscopy for the study of nanomaterial-mediated generation of reactive oxygen species - PMC [pmc.ncbi.nlm.nih.gov]

- 6. m.youtube.com [m.youtube.com]

- 7. taylorfrancis.com [taylorfrancis.com]

- 8. researchgate.net [researchgate.net]

- 9. chem.libretexts.org [chem.libretexts.org]

An In-Depth Technical Guide to the Cyclic Voltammetry of 2-Azaadamantane-N-oxyl (AZADO)